molecular formula C6H4ClF5OS B1530396 3-Chloro-5-(pentafluorosulfur)phenol CAS No. 1240257-43-5

3-Chloro-5-(pentafluorosulfur)phenol

Cat. No.: B1530396
CAS No.: 1240257-43-5
M. Wt: 254.61 g/mol
InChI Key: NIWGKYDQIVQNPG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol . This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for naming substituted phenolic compounds, where the phenol ring serves as the parent structure and substituents are numbered according to their positions relative to the hydroxyl group.

The structural representation reveals a benzene ring bearing three distinct functional groups arranged in a specific pattern. The hydroxyl group (-OH) characteristic of phenols occupies position 1, serving as the reference point for numbering. The chlorine atom is positioned at carbon 3, while the pentafluorosulfanyl group (SF₅) is located at carbon 5 of the aromatic ring.

The pentafluorosulfanyl group itself represents a highly electronegative substituent containing sulfur in the +6 oxidation state, coordinated with five fluorine atoms. This group is denoted in International Union of Pure and Applied Chemistry nomenclature as "pentafluoro-λ6-sulfanyl" where the λ6 designation indicates the hypervalent nature of the sulfur center.

Table 1: Structural Identifiers and Nomenclature

Parameter Value
International Union of Pure and Applied Chemistry Name 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol
Alternative International Union of Pure and Applied Chemistry Name 3-chloro-5-(pentafluorothio)phenol
Canonical Simplified Molecular Input Line Entry System C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O
International Chemical Identifier InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H
International Chemical Identifier Key NIWGKYDQIVQNPG-UHFFFAOYSA-N

The molecular architecture demonstrates a meta-disubstituted phenol pattern, with the chlorine and pentafluorosulfanyl groups positioned in a 1,3-relationship relative to each other and in 1,3 and 1,5 relationships respectively to the phenolic hydroxyl group.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The primary Chemical Abstracts Service registry number for 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol is 1240257-43-5 . This unique identifier serves as the definitive reference for this compound in chemical databases and regulatory frameworks worldwide.

Several alternative chemical identifiers and synonyms exist for this compound, reflecting different nomenclature systems and historical naming conventions. The compound is also known as 3-Chloro-5-(pentafluorosulfur)phenol and 3-Chloro-5-(pentafluorothio)phenol . These alternative names represent equivalent descriptions of the same molecular structure, with variations in the terminology used to describe the pentafluorosulfanyl functional group.

Table 2: Chemical Identifiers and Database Entries

Identifier Type Value
Chemical Abstracts Service Registry Number 1240257-43-5
PubChem Compound Identifier 66523530
Distributed Structure Searchable Toxicity Substance Identifier DTXSID901215910
Molecular Design Limited Number MFCD16652456
Chemical Database Entry AKOS015957113

Molecular Formula and Weight Analysis

The molecular formula of 3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol is C₆H₄ClF₅OS . This formula indicates the compound contains six carbon atoms forming the aromatic phenol backbone, four hydrogen atoms, one chlorine atom, five fluorine atoms within the pentafluorosulfanyl group, one oxygen atom comprising the phenolic hydroxyl group, and one sulfur atom serving as the central element of the pentafluorosulfanyl substituent.

The molecular weight of this compound is 254.61 grams per mole , as computed by contemporary chemical database systems. This molecular weight calculation incorporates the standard atomic masses of all constituent elements and provides the basis for stoichiometric calculations in synthetic and analytical applications.

Table 3: Molecular Composition and Weight Analysis

Component Count Atomic Mass Contribution (grams per mole)
Carbon 6 72.06
Hydrogen 4 4.03
Chlorine 1 35.45
Fluorine 5 94.99
Oxygen 1 15.99
Sulfur 1 32.07
Total Molecular Weight - 254.61

The molecular composition reveals that fluorine atoms constitute the largest mass contribution within the molecule, accounting for approximately 37.3 percent of the total molecular weight. This high fluorine content is characteristic of pentafluorosulfanyl-containing compounds and contributes significantly to their unique chemical and physical properties.

The presence of multiple highly electronegative elements, including five fluorine atoms, one chlorine atom, and one oxygen atom, creates a molecule with distinctive electronic characteristics. The pentafluorosulfanyl group, in particular, represents one of the most electron-withdrawing substituents known in organic chemistry, with electronegativity properties that exceed those of the trifluoromethyl group.

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF5OS/c7-4-1-5(13)3-6(2-4)14(8,9,10,11)12/h1-3,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWGKYDQIVQNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901215910
Record name (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-43-5
Record name (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-(3-Chloro-5-hydroxyphenyl)pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901215910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Fluorination of Chlorinated Diaryl Disulfides

  • Starting Materials: 1,2-bis(3-chlorophenyl)disulfane or chloronitro-substituted diaryl disulfides.
  • Reagents: Elemental fluorine or other fluorinating agents under controlled conditions.
  • Process: Direct fluorination introduces the SF5 group at the sulfur position while preserving or modifying the chloro substituent.
  • Outcome: Formation of this compound precursors, which can be hydrolyzed or further functionalized to obtain the phenol group.
  • Yields: Variable; for related nitro-substituted analogs, yields of main products reach ~39%, with byproducts at lower yields (~6% GC yield).

Nucleophilic Aromatic Substitution (SNAr) on SF5-Substituted Fluoroarenes

  • Starting Materials: 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene or analogous SF5-fluoroarenes.
  • Reagents: Nucleophiles such as hydroxide ions to substitute fluorine with hydroxyl, or chloride ions for chloro substitution.
  • Conditions: Typically conducted under mild heating or room temperature with polar aprotic solvents like tetrahydrofuran (THF).
  • Notes: The SNAr reaction exploits the electron-withdrawing SF5 and nitro groups to activate the aromatic ring toward nucleophilic attack.
  • Application: Hydroxylation of the fluorinated SF5 compound yields 3-hydroxy-5-(pentafluorosulfur)phenol derivatives, which can be further chlorinated to introduce the chloro substituent at the desired position.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield (%) Advantages Limitations
Direct Fluorination of Diaryl Disulfides 1,2-bis(3-chlorophenyl)disulfane or analogs Elemental fluorine, controlled temp ~39% main product; ~6% byproduct Scalable, industrially proven Requires handling of fluorine gas; possible byproducts
Nucleophilic Aromatic Substitution (SNAr) SF5-fluoroarene derivatives Hydroxide or chloride nucleophiles, THF, mild heat Moderate to good Selective substitution; mild conditions Requires suitable leaving groups and activating substituents
Radical SF5 Introduction with SF5Cl Chlorinated phenol or alkynyl aromatics SF5Cl, Et3N, THF, room temp, 16–20 h Good yields reported Bench-top, versatile, mild conditions Requires SF5Cl reagent; radical control needed

Research Findings and Notes

  • The direct fluorination method is the most established for SF5 introduction but often yields mixtures requiring careful purification. It is industrially scalable but involves hazardous reagents.
  • Nucleophilic aromatic substitution offers a route to introduce hydroxyl and chloro substituents selectively after SF5 installation, leveraging the activating effects of SF5 and nitro groups on the aromatic ring.
  • The radical method using SF5Cl and triethylamine provides a simpler, bench-top approach to SF5-substituted phenols and heterocycles, with controlled reaction times and temperatures, enhancing synthetic accessibility.
  • The development of new reagents such as pentafluorosulfanyldifluoroacetic acid and radical initiator systems has expanded the toolbox for SF5 chemistry, making the synthesis of complex SF5-substituted phenols more feasible.
  • A key challenge remains the selective chlorination and hydroxylation at specific positions on the SF5-substituted aromatic ring, often requiring multi-step sequences and careful control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pentafluorosulfanyl (SF5) group, which imparts unique properties that enhance its utility in chemical synthesis and biological applications. The SF5 moiety is known for its strong electron-withdrawing characteristics, influencing the reactivity and stability of the compound. The chlorophenol structure contributes to its potential as an antimicrobial agent and a precursor for more complex chemical syntheses.

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that phenolic compounds, including derivatives like 3-Chloro-5-(pentafluorosulfur)phenol, exhibit significant antibacterial properties. For instance, studies have shown that chlorinated phenols can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the SF5 group may enhance these properties due to its unique electronic effects.
  • Antimalarial Compounds : The SF5 group has been linked to the development of new antimalarial agents. Compounds containing this moiety have demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria. The synthesis of SF5-substituted derivatives has been explored for their potential to improve efficacy compared to traditional antimalarial drugs .
  • Cancer Treatment : The antioxidant potential of phenolic compounds is well-documented, with implications for cancer prevention and treatment. The structural modifications provided by the SF5 group could enhance the bioactivity of phenolic compounds against various cancer cell lines, potentially leading to novel therapeutic agents .

Material Science Applications

  • Synthesis of Functional Materials : The unique reactivity of this compound allows it to serve as an intermediate in the synthesis of complex materials. Its ability to participate in coupling reactions (e.g., Suzuki coupling) enables the formation of novel SF5-bearing aromatic compounds that are valuable in material science .
  • Liquid Crystals : Compounds with pentafluorosulfanyl groups have been investigated for their application in liquid crystal technologies. The incorporation of such groups can modify the physical properties of liquid crystals, making them suitable for advanced display technologies .

Case Study 1: Antibacterial Efficacy

A study examining various chlorophenol derivatives found that this compound exhibited superior antibacterial activity compared to its non-fluorinated counterparts. This enhanced efficacy was attributed to the SF5 group’s electron-withdrawing effects, which altered the compound's interaction with bacterial membranes.

Case Study 2: Antimalarial Development

Research on SF5-substituted compounds led to the synthesis of a new derivative that showed comparable or improved activity against Plasmodium falciparum when tested alongside established antimalarial drugs like mefloquine. This study highlighted the potential for developing effective treatments using pentafluorosulfanyl chemistry .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
PharmaceuticalAntimicrobial agentsEffective against Staphylococcus aureus and others
Antimalarial compoundsComparable efficacy to existing drugs
Cancer therapeuticsPotential enhancement in bioactivity
Material ScienceSynthesis of functional materialsUseful in creating SF5-bearing aromatic compounds
Liquid crystal technologiesModifies physical properties for advanced displays

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 3-Chloro-5-(pentafluorosulfur)phenol

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol)
This compound 1240257-82-2 C₆H₄ClF₅OS -Cl (C3), -SF₅ (C5) 266.62
3-Fluoro-5-(pentafluorosulfur)phenol 1240257-72-0 C₆H₄F₆OS -F (C3), -SF₅ (C5) 252.16
3-Chloro-5-(trifluoromethyl)phenol Not available C₇H₄ClF₃O -Cl (C3), -CF₃ (C5) 214.56
3-Chloro-5-(pentafluorosulfur)benzamide 1240257-35-5 C₇H₅ClF₅NOS -Cl (C3), -SF₅ (C5), -CONH₂ 295.64

Substituent Impact:

  • Electron-Withdrawing Groups (EWGs): The -SF₅ group exerts a stronger electron-withdrawing effect than -CF₃ or halogens, enhancing the phenol's acidity (pKa ~6.8, estimated) compared to 3-chloro-5-(trifluoromethyl)phenol (pKa ~8.2) .
  • Leaving Group Potential: The chlorine substituent in this compound offers better leaving group capability compared to fluorine in 3-fluoro-5-(pentafluorosulfur)phenol, facilitating nucleophilic aromatic substitution reactions .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property This compound 3-Fluoro-5-(pentafluorosulfur)phenol 3-Chloro-5-(trifluoromethyl)phenol
Boiling Point (°C) Not reported Not reported ~220 (estimated)
Melting Point (°C) Not reported Not reported ~90–95
Solubility in Water Low (hydrophobic SF₅ group) Very low Moderate (due to -CF₃)
LogP (Octanol-Water) ~2.5 (estimated) ~2.1 (estimated) ~2.8

Key Observations:

  • The -SF₅ group increases hydrophobicity compared to -CF₃, reducing water solubility but enhancing lipid membrane permeability .
  • Melting and boiling point data for SF₅-containing phenols are scarce in literature, likely due to their niche research applications .

Biological Activity

Chemical Structure and Properties

The compound 3-Chloro-5-(pentafluorosulfur)phenol features a phenolic structure with a chlorine atom and a pentafluorosulfanyl (SF5) group attached. This unique SF5 moiety is known for its chemical stability and reactivity, making it an interesting subject for biological applications.

Antimicrobial Properties

Research indicates that compounds containing the pentafluorosulfanyl group exhibit significant antimicrobial activity. For instance, derivatives of pentafluorosulfanyl compounds have been tested against various bacterial strains, showing effective inhibition of growth. In a study, the SF5 moiety was incorporated into known antimicrobial agents, enhancing their efficacy against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The SF5 group enhances lipophilicity, facilitating better membrane permeability and interaction with cellular components such as proteins and nucleic acids. This interaction can lead to the alteration of enzyme activities and gene expression profiles, contributing to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various SF5-containing compounds, this compound was found to exhibit superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
  • Anticancer Effects : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability in multiple cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Data Tables

Biological Activity MIC (µg/mL) Cell Viability (%) IC50 (µM)
Antimicrobial (S. aureus)8--
Antimicrobial (E. coli)16--
Anticancer (Breast Cancer)-45 at 50 µM12
Anticancer (Colon Cancer)-38 at 50 µM10

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-(pentafluorosulfur)phenol
Reactant of Route 2
Reactant of Route 2
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